

Application Notes: Immunohistochemical Analysis of FGFR3 Signaling Inhibition by Fgfr3-IN-4

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Compound of Interest		
Compound Name:	Fgfr3-IN-4	
Cat. No.:	B12406561	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fibroblast Growth Factor Receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1] Aberrant FGFR3 signaling, often due to mutations or gene fusions, is a known oncogenic driver in various cancers, particularly urothelial carcinoma.[2] The development of selective inhibitors targeting FGFR3 is a key focus in precision oncology.

Fgfr3-IN-4 is a potent and selective inhibitor of FGFR3, with a reported IC50 value of less than 50 nM. It demonstrates at least a 10-fold greater selectivity for FGFR3 over FGFR1.[3][4] Verifying the on-target effect of such inhibitors within a cellular or tissue context is critical for preclinical and clinical development. Immunohistochemistry (IHC) is a powerful technique used to visualize protein expression and post-translational modifications, such as phosphorylation, in situ. These application notes provide a framework and detailed protocols for using IHC to assess the expression of the FGFR3 target and to measure the pharmacodynamic effects of **Fgfr3-IN-4** by monitoring the phosphorylation status of downstream signaling components.

FGFR3 Signaling Pathway and Inhibition

Upon binding its ligand (e.g., Fibroblast Growth Factor, FGF), FGFR3 dimerizes and undergoes trans-autophosphorylation, activating its intracellular kinase domain. This initiates several downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which

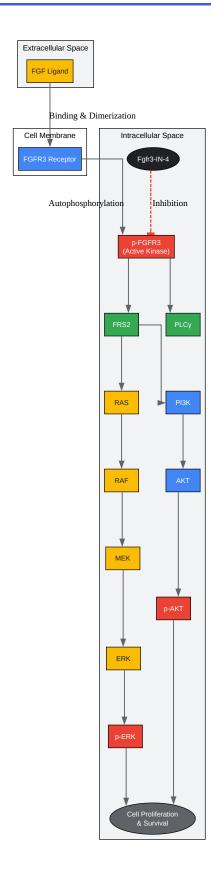




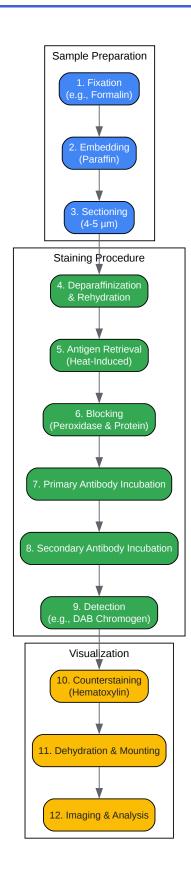


drive cell proliferation and survival.[5] **Fgfr3-IN-4** acts by competitively binding to the ATP pocket of the FGFR3 kinase domain, thereby blocking its autophosphorylation and preventing the activation of these downstream pathways.[6]









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